Tetraethylammonium p-toluenesulfonate

Catalog No.
S1532814
CAS No.
733-44-8
M.F
C15H27NO3S
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium p-toluenesulfonate

CAS Number

733-44-8

Product Name

Tetraethylammonium p-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonate;tetraethylazanium

Molecular Formula

C15H27NO3S

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

QKFFSWPNFCXGIQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Synonyms

Toluene-4-sulfonic acid tetraethylammonium salt

Canonical SMILES

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Electrochemical Polymerization of Aniline

Scientific Field: This application falls under the field of Electrochemistry .

Application Summary: Tetraethylammonium p-toluenesulfonate is used as a supporting electrolyte in the electrochemical polymerization of aniline . This process is crucial in the production of conductive polymers, which have a wide range of applications in electronics and materials science.

Methods of Application: The exact methods can vary, but generally, aniline is dissolved in a solution containing Tetraethylammonium p-toluenesulfonate. This solution is then subjected to an electrical current, which triggers the polymerization of the aniline .

Results or Outcomes: The result of this process is the formation of polyaniline, a conductive polymer. The exact properties of the polymer can be tuned by adjusting the parameters of the electrochemical process .

Synthesis of Dihydro- and Tetrahydropyridine Dicarboxylic Acid Derivatives

Scientific Field: This application is part of Organic Chemistry .

Application Summary: Tetraethylammonium p-toluenesulfonate is used as a supporting electrolyte in the synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives . These compounds are important in the synthesis of a variety of bioactive molecules.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a reaction mixture containing the precursors to the desired pyridine derivatives .

Results or Outcomes: The result of this process is the formation of the desired dihydro- and tetrahydropyridine dicarboxylic acid derivatives.

Phase Transfer Catalyst

Scientific Field: This application is part of Chemical Synthesis .

Application Summary: Tetraethylammonium p-toluenesulfonate acts as a phase transfer catalyst in various chemical reactions . A phase transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a reaction mixture containing the reactants of interest .

Results or Outcomes: The result of this process is the successful completion of the chemical reaction with improved efficiency and yield .

Electrophysiology Studies

Scientific Field: This application is part of Biological Sciences .

Application Summary: In electrophysiology studies, Tetraethylammonium p-toluenesulfonate is used to modify membrane potential . It is also used as a stabilizer during nucleic acid hybridization studies .

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution containing the biological sample of interest .

Results or Outcomes: The result of this process is the successful modification of membrane potential or stabilization of nucleic acids, which can provide valuable insights into biological processes .

Medium for Microfluidic Transport

Scientific Field: This application is part of Microfluidics .

Application Summary: Tetraethylammonium p-toluenesulfonate is used as a medium for microfluidic transport . Microfluidics is the science which studies the behavior of fluids through micro-channels. It’s a multidisciplinary field intersecting engineering, physics, chemistry, microtechnology and biotechnology.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution that is transported through micro-channels .

Results or Outcomes: The result of this process is the successful transport of the solution through the micro-channels. This can be used in various applications such as lab-on-a-chip devices, micro-thermal technologies, and micro-propulsion .

Stabilizer during Nucleic Acid Hybridization Studies

Scientific Field: This application is part of Molecular Biology .

Application Summary: In nucleic acid hybridization studies, Tetraethylammonium p-toluenesulfonate is used as a stabilizer . Nucleic acid hybridization is a process where two complementary strands of DNA or RNA bind to form a double-stranded molecule.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution containing the nucleic acids of interest .

Results or Outcomes: The result of this process is the successful hybridization of the nucleic acids, which can provide valuable insights into genetic information .

Tetraethylammonium p-toluenesulfonate is an organic compound with the molecular formula C₁₅H₂₇NO₃S and a molecular weight of approximately 301.45 g/mol. It is a quaternary ammonium salt formed from tetraethylammonium cations and p-toluenesulfonate anions. This compound typically appears as a white crystalline solid or in aqueous solution and is known for its properties as a phase transfer catalyst, surfactant, and reagent in organic synthesis .

, primarily functioning as a catalyst or reagent. Notably, it can facilitate nucleophilic substitution reactions, particularly in SN2 mechanisms, where it enhances the solubility of reactants in organic solvents. Its ability to act as a phase transfer catalyst allows for the efficient transfer of ions between aqueous and organic phases, making it valuable in synthetic organic chemistry .

Example Reactions

  • Nucleophilic Substitution: It can catalyze reactions involving alkyl halides and nucleophiles.
  • Phase Transfer Catalysis: It aids in the reaction of water-soluble reagents with hydrophobic substrates .

The synthesis of tetraethylammonium p-toluenesulfonate typically involves the reaction of tetraethylammonium hydroxide or tetraethylammonium chloride with p-toluenesulfonic acid. The general procedure includes:

  • Preparation of Tetraethylammonium Hydroxide: This can be achieved by reacting tetraethylammonium chloride with sodium hydroxide.
  • Reaction with p-Toluenesulfonic Acid: The hydroxide is then neutralized by adding p-toluenesulfonic acid under controlled conditions to form the desired salt.
  • Purification: The product is purified through crystallization or recrystallization methods to obtain high purity levels .

Tetraethylammonium p-toluenesulfonate finds applications across various fields:

  • Organic Synthesis: Used as a phase transfer catalyst to enhance reaction efficiency.
  • Surfactants: Employed in formulations for detergents and emulsifiers due to its surface-active properties.
  • Electrolytes: Utilized in electrochemical applications and batteries as a supporting electrolyte .
  • Pharmaceuticals: Investigated for potential applications in drug formulation and delivery systems .

Studies on tetraethylammonium p-toluenesulfonate have focused on its interactions with different substrates and biological systems. Its role as a phase transfer catalyst has been extensively documented, demonstrating enhanced reaction rates for nucleophilic substitutions involving hydrophobic compounds. Additionally, its impact on cellular ion transport mechanisms has been explored, providing insights into its potential biological effects .

Tetraethylammonium p-toluenesulfonate shares similarities with other quaternary ammonium salts, particularly those containing sulfonate groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Properties
Tetrabutylammonium p-toluenesulfonateC₂₄H₅₁NO₃SLarger alkyl groups enhance solubility in organic solvents.
Trimethylbenzylammonium p-toluenesulfonateC₁₈H₂₁N₃O₃SKnown for its use in phase transfer catalysis but less soluble than tetraethyl derivatives.
Tetraethylammonium bromideC₈H₂₀BrNCommonly used as a quaternary ammonium salt but lacks sulfonate functionality.

Uniqueness

Tetraethylammonium p-toluenesulfonate is unique due to its balance of hydrophilicity and lipophilicity, allowing it to function effectively as a phase transfer catalyst while maintaining solubility in both aqueous and organic media. Its specific sulfonate group contributes to its surfactant properties, differentiating it from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

733-44-8

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, 4-methylbenzenesulfonate (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types